6-Bromo-7-fluoroindoline-2,3-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-7-fluoroindoline-2,3-dione involves the reaction of 2-amino-4-bromo-3-fluorobenzoic acid with a suitable oxidizing agent. For example, a solution of this compound (1.41 g, 5.80 mmol) in 2 N sodium hydroxide (15 mL) is treated with hydrogen peroxide solution (30%, 3 mL) at 0°C. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours. The resulting mixture is poured into ice-water and acidified with concentrated hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Quinones.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
6-Bromo-7-fluoroindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential in cancer treatment due to its ability to target K-Ras oncogenes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroindoline-2,3-dione involves its role as an electrophile that can form covalent bonds with nucleophilic sites on target molecules. In cancer treatment, it targets K-Ras oncogenes by forming covalent bonds with specific amino acid residues, thereby inhibiting the function of the oncogene and preventing cancer cell proliferation.
Comparison with Similar Compounds
- 6-Bromo-5,7-difluoroindoline-2,3-dione
- 7-Fluoroindoline-2,3-dione
- 6-Chloro-7-fluoroindoline-2,3-dione
- 5,6,7-Trifluoroindoline-2,3-dione
Comparison: 6-Bromo-7-fluoroindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has a unique combination of bromine and fluorine atoms that enhance its electrophilic properties and its ability to target specific molecular sites .
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVXBNHVMAAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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